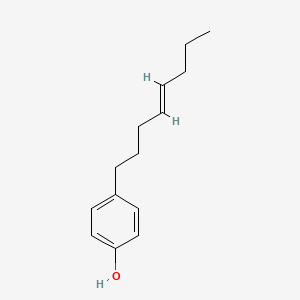

Gibbilimbol C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

4-[(E)-oct-4-enyl]phenol |

InChI |

InChI=1S/C14H20O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h4-5,9-12,15H,2-3,6-8H2,1H3/b5-4+ |

InChI Key |

WHTYMTFJEIRTRO-SNAWJCMRSA-N |

Isomeric SMILES |

CCC/C=C/CCCC1=CC=C(C=C1)O |

Canonical SMILES |

CCCC=CCCCC1=CC=C(C=C1)O |

Synonyms |

4-(4-octenyl)phenol gibbilimbol C |

Origin of Product |

United States |

Isolation and Dereplication of Gibbilimbol C from Natural Sources

Identification of Plant Sources for Gibbilimbol C Production

Piper gibbilimbum, a plant species native to Papua New Guinea, stands as the primary natural source from which this compound was first isolated. researchgate.netnih.gov Research involving the fractionation of a petroleum ether extract from the leaves of P. gibbilimbum led to the identification of four novel alkenylphenols, which were named gibbilimbols A, B, C, and D. researchgate.netnih.gov Further analysis of the essential oil obtained from the fruits of P. gibbilimbum through exhaustive hydro-distillation revealed that it is overwhelmingly dominated by these same compounds, with gibbilimbols A-D collectively constituting 74.2% of the oil's volume. researchgate.net The structure of this compound was identified as (E)-4-(4-octenyl)phenol. researchgate.net

| Compound Name | Chemical Structure Name | Source Plant |

|---|---|---|

| Gibbilimbol A | (E)-4-(4-decenyl)phenol | Piper gibbilimbum |

| Gibbilimbol B | (E)-4-(3-decenyl)phenol | Piper gibbilimbum |

| This compound | (E)-4-(4-octenyl)phenol | Piper gibbilimbum |

| Gibbilimbol D | (E)-4-(3-octenyl)phenol | Piper gibbilimbum |

While P. gibbilimbum is the source of this compound, other species within the vast Piper genus have been found to produce structurally related compounds, particularly Gibbilimbol B. nih.govmdpi.comwikipedia.org

Piper malacophyllum : The hexane (B92381) extract from the roots of P. malacophyllum was found to be predominantly composed of Gibbilimbol B. nih.gov This alkenylphenol was also isolated in smaller quantities from this species in other studies. researchgate.net

Piper eriopodon : Analysis of the essential oil from the leaves of a specific chemotype of P. eriopodon from Colombia showed that Gibbilimbol B was the major constituent, comprising approximately 72% of the oil. mdpi.comnih.gov The fruits of this plant also contain significant amounts of Gibbilimbol B (~60%). nih.gov

Piper hispidum : In contrast, phytochemical investigations of Piper hispidum have not reported the presence of gibbilimbols. Instead, studies have revealed a different chemical profile rich in amides, benzoic acids, flavonoids, and various terpenes such as trans-α-bisabolene and β-pinene. biointerfaceresearch.comresearchgate.netsld.cuedicionescervantes.com

| Piper Species | Related Compounds Produced | Primary Compound Classes Reported |

|---|---|---|

| Piper malacophyllum | Gibbilimbol B | Alkenylphenols |

| Piper eriopodon | Gibbilimbol B | Alkenylphenols, Terpenes |

| Piper hispidum | Not reported | Amides, Benzoic Acids, Flavonoids, Phenylpropanoids |

Advanced Extraction and Purification Methodologies for this compound

The isolation of pure this compound from plant material requires a multi-step process involving initial extraction to create a crude mixture, followed by purification to separate the target compound from other metabolites.

The initial step in isolating this compound involves extraction from the plant matrix using a suitable solvent. Given the non-polar nature of alkenylphenols, non-polar solvents are highly effective. Research has successfully utilized petroleum ether and hexane to create crude extracts from the leaves and roots of Piper species, respectively. nih.govnih.gov These solvents efficiently dissolve this compound and other lipid-soluble molecules, separating them from the bulk of the plant material.

Another effective technique is hydro-distillation, particularly for obtaining essential oils rich in these compounds from the fruits of P. gibbilimbum. researchgate.net This method uses steam to vaporize the volatile compounds, which are then condensed and collected. The choice of extraction method is crucial for maximizing the yield of the crude product before proceeding to purification. scielo.br

Following extraction, the crude mixture contains this compound along with its structural analogs (Gibbilimbols A, B, and D) and other plant constituents. researchgate.net Chromatographic techniques are essential for separating these closely related compounds. nih.gov

Flash Chromatography : This is a rapid and efficient method for the preparative separation of compounds. chromatographytoday.comorgsyn.org It utilizes a column packed with a stationary phase (commonly silica gel) and applies pressure to force the solvent (mobile phase) through more quickly than traditional gravity-fed chromatography. chromatographytoday.comorgsyn.org By carefully selecting the solvent system, chemists can achieve separation based on the differential partitioning of the compounds between the stationary and mobile phases, allowing for the isolation of fractions enriched in this compound.

High-Performance Liquid Chromatography (HPLC) : For final purification to a high degree of purity, HPLC is often employed. nih.gov This technique uses high pressure to pump the solvent through a column with very small particle sizes, providing high resolution and excellent separation of compounds with similar structures. nih.govnih.gov Analysis of the hexane extract from P. malacophyllum by HPLC coupled with mass spectrometry (HPLC/ESI-HRMS) confirmed the presence of Gibbilimbol B, demonstrating the technique's utility in both identifying and isolating specific compounds. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Confirmation

Once a pure sample of this compound is obtained, its exact molecular structure must be confirmed. This is accomplished using a suite of advanced spectroscopic and analytical methods that provide detailed information about the molecule's composition and connectivity. nih.gov

The structural elucidation of this compound and its analogs relied on the following key techniques: researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D-NMR (¹H and ¹³C) and 2D-NMR (such as COSY and HMBC) experiments are paramount for determining the carbon-hydrogen framework of the molecule. These techniques map out the connectivity of atoms, confirming the presence of the phenol (B47542) ring and the specific arrangement and stereochemistry (E-configuration) of the octenyl side chain. researchgate.netnih.gov

Mass Spectrometry (MS) : This technique provides the precise molecular weight and elemental formula of the compound. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) are used to confirm the molecular formula, C₁₄H₂₀O, for this compound. researchgate.netnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. nih.gov For this compound, it would confirm the presence of the hydroxyl (-OH) group of the phenol and the C=C double bond in the alkenyl chain. mdpi.com

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the phenolic chromophore in this compound. nih.govmdpi.com

| Analytical Technique | Role in Structural Elucidation of this compound |

|---|---|

| 1D & 2D NMR Spectroscopy | Determines the carbon-hydrogen framework, atom connectivity, and stereochemistry of the side chain. |

| Mass Spectrometry (MS, GC/MS, ESI-HRMS) | Confirms the molecular weight and elemental formula (C₁₄H₂₀O). |

| Infrared (IR) Spectroscopy | Identifies key functional groups, such as the phenolic -OH and the C=C double bond. |

| Ultraviolet (UV) Spectroscopy | Confirms the presence of the aromatic (phenolic) ring system. |

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of a detailed scientific article.

Extensive searches for "this compound" across scientific databases and chemical literature have yielded no specific information about its isolation, dereplication, or structural characterization. Consequently, the requested article, which was to be strictly focused on this particular compound and structured around a detailed outline of its analytical chemistry, cannot be produced.

The outlined sections and subsections required in-depth data from various spectroscopic and spectrometric techniques, including:

Circular Dichroism (CD) Spectroscopy:This is crucial for determining the absolute configuration of chiral molecules.

Without any published research on "this compound," the data required to populate these sections and the corresponding data tables are nonexistent. It is possible that "this compound" is a novel compound that has not yet been publicly reported, a compound known by a different name, or a typographical error.

Synthetic Strategies and Chemical Modification of Gibbilimbol C and Its Analogues

Total Synthesis Approaches for Gibbilimbol C

The total synthesis of this compound, or (E)-4-(4-octenyl)phenol, has been achieved through straightforward and effective methods that hinge on two critical steps: the formation of the carbon-carbon bond between the phenolic and alkyl components, and the stereoselective creation of the E-configured double bond.

A primary strategy for assembling the carbon skeleton of this compound involves the coupling of a phenolic precursor with an appropriate alkyne fragment. tandfonline.comresearchgate.net This approach builds the C18 backbone of the molecule in a convergent manner.

One documented synthesis involves the alkylation of 1-pentyne (B49018) with 4-(3-bromopropyl)phenol (B1602070) (5). tandfonline.com This reaction directly connects the eight-carbon side chain precursor to the phenolic ring, resulting in the alkynylphenol intermediate, 4-(4-octynyl)phenol (7). tandfonline.com This method provides a direct route to the required carbon framework.

An alternative and efficient approach utilizes a copper-catalyzed cross-coupling reaction. nih.gov This key step involves the coupling of a Grignard reagent, 4-methoxyphenylmagnesium bromide, with an unsaturated alkyl bromide. researchgate.netnih.gov This methodology is noted for its efficiency and scalability in assembling the (long-chain alkyl)phenol skeleton. researchgate.netacs.org The use of a methoxy-protected phenol (B47542) is common in this strategy, which requires a subsequent demethylation step to yield the final phenolic product. acs.org

These coupling strategies are fundamental to the synthesis, establishing the essential connection between the aromatic and aliphatic portions of the molecule before the final reduction step to establish the alkene stereochemistry. tandfonline.comresearchgate.net

Following the successful coupling of the phenolic and alkyne moieties to form 4-(4-octynyl)phenol (7), the next crucial step is the regioselective reduction of the internal triple bond to an (E)-alkene. tandfonline.com The geometry of this double bond is critical for the identity of this compound.

A standard and effective method for this transformation is the Birch reduction, which employs dissolving metals, typically sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source. tandfonline.comwordpress.com This method is highly selective for the reduction of alkynes to (E)-alkenes. wordpress.com In the synthesis of this compound, the Birch reduction of the alkynylphenol intermediate (7) successfully reduces the triple bond, leaving the phenoxide moiety intact, to afford the target molecule in high yield. tandfonline.com The conditions are chosen to ensure that the aromatic ring itself is not reduced. tandfonline.comwordpress.com

The mechanism involves the anti-addition of two hydrogen atoms across the triple bond, leading to the desired trans- or (E)-configuration. msu.edu This contrasts with other reduction methods, such as Lindlar's catalyst, which would produce the (Z)-alkene via syn-addition. wordpress.commsu.edu The choice of the Birch reduction is therefore deliberate to achieve the specific stereochemistry of the natural product. tandfonline.com

Rational Design and Synthesis of this compound Analogues and Derivatives

The simple structure and promising biological activity of the gibbilimbols have prompted the rational design and synthesis of numerous analogues. researchgate.netscinews.uz These efforts aim to explore structure-activity relationships (SAR) and improve properties like potency and selectivity by systematically modifying the core structure. scinews.uzresearchgate.net

A significant focus of synthetic modification has been the phenolic ring system. scinews.uzmdpi.com Alterations to this part of the molecule, including the addition of substituents or its complete replacement, have yielded important insights into the structural requirements for biological activity. researchgate.netscinews.uz

A common derivatization strategy involves the introduction of various substituents at the para-position of the aromatic ring. scinews.uzmdpi.com This has been explored to modulate the electronic properties of the ring and understand their influence on activity. scinews.uz Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been investigated. scinews.uzmdpi.com

Studies have shown that replacing the phenolic hydroxyl group with other functionalities can have a significant impact. mdpi.com For instance, the synthesis of amide analogues with different p-substituents has been reported. mdpi.com Modifications include the introduction of electron-donating alkyl (e.g., t-butyl) and methoxy (B1213986) groups, as well as electron-withdrawing groups like fluoro, chloro, and nitro groups. scinews.uzresearchgate.netmdpi.com

Multivariate analysis of these analogues suggests that the presence of specific groups, such as t-butyl or nitro substituents at the para-position, can cause alterations in the electron topological state, van der Waals volumes, and polarizabilities of the compounds, which appear to be crucial for their biological effects. scinews.uzresearchgate.net For example, in a series of ester analogues, substituting the p-hydrogen with methyl, methoxy, or nitro groups led to a notable enhancement in potency. scinews.uz

Table 1: Examples of Synthesized Gibbilimbol Analogues with P-Substituents on the Aromatic Ring

| Base Structure | R (p-substituent) | Substituent Type | Reference |

|---|---|---|---|

| Amide Analogue | -F | Electron-Withdrawing | mdpi.com |

| Amide Analogue | -Cl | Electron-Withdrawing | mdpi.com |

| Amide/Ester Analogue | -NO₂ | Electron-Withdrawing | scinews.uzresearchgate.net |

| Amide/Ester Analogue | -CH₃ | Electron-Donating | scinews.uz |

| Amide/Ester Analogue | -OCH₃ | Electron-Donating | scinews.uz |

Beyond simple substitution, another synthetic avenue involves the complete replacement of the phenolic ring with other aromatic systems. researchgate.net This strategy has been shown to maintain or even enhance biological activity, indicating that the core phenol is not strictly essential and can be bioisosterically replaced. researchgate.netresearchgate.net

One notable example is a natural analogue isolated from Piper malacophyllum that features a benzodioxole ring system instead of the phenol. researchgate.netresearchgate.net This compound, 5-[(3E)-oct-3-en-1-yl]-1,3-benzodioxole, demonstrated improved potency and lower cytotoxicity compared to its phenolic counterparts. researchgate.net This finding highlights that modifications that alter properties like lipophilicity and hydrogen-bonding capacity can be beneficial. scinews.uz The design of analogues has also explored replacing the phenol with various substituted aromatic rings to create ester and amide derivatives, further expanding the structural diversity and SAR data for this class of compounds. researchgate.net

Table 2: Examples of Gibbilimbol Analogues with Modified Aromatic Rings

| Aromatic Ring System | Compound Name/Description | Key Feature | Reference |

|---|---|---|---|

| 1,3-Benzodioxole | 5-[(3E)-oct-3-en-1-yl]-1,3-benzodioxole | Natural analogue, replacement of phenol | researchgate.netresearchgate.net |

Alterations of the Alkenyl Side Chain

Systematic variations in the length of the alkyl side chain have been explored to determine its impact on the biological profile of gibbilimbol analogues. Studies have involved the synthesis of compounds with side chains of varying carbon counts to assess how this parameter affects the molecule's interaction with biological targets. scinews.uznih.gov For instance, a series of analogues might be prepared with side chains ranging from a few carbons to longer, more lipophilic chains to probe the optimal length for a desired activity. rsc.orgnih.gov This strategy aims to balance factors like solubility and membrane permeability, which are often influenced by the hydrophobic nature of the alkyl chain.

The presence and position of double bonds within the side chain are critical determinants of the molecule's three-dimensional structure and reactivity. nih.govresearchgate.netdoubtnut.com Synthetic strategies have focused on creating analogues with unsaturation at different positions along the alkyl chain to study the effects of this positional isomerism. brilliant.orgvedantu.com For example, in a series of gibbilimbol B analogues, the presence of a double bond at the C-4 position of the C8 side chain was found to be a significant feature for certain biological activities. scinews.uz The synthesis of such unsaturated analogues often involves multi-step sequences, starting from precursors like (E)-ethyl oct-4-enoate, which is then modified to introduce the desired side chain onto the aromatic core. scinews.uz The geometry of the double bond (cis or trans) also introduces another layer of structural diversity, further influencing the molecule's biological properties. savemyexams.com

Table 1: Examples of Gibbilimbol Analogues with Varied Side Chain Unsaturation

| Compound ID | Side Chain Structure | Position of Unsaturation | Reference |

|---|---|---|---|

| Analogue 2a-2g | Linear, Unsaturated | C-4 | scinews.uz |

| Gibbilimbol B | Linear, Unsaturated | C-4 | scinews.uz |

Table 2: Comparison of Linear and Branched Side Chain Analogues

| Compound Series | Side Chain Architecture | Key Feature | Reference |

|---|---|---|---|

| 2a-2g | Linear, Unsaturated C8 | Double bond at C-4 | scinews.uz |

| 4a-4e | Branched C6 | Ethyl group at C-2 | scinews.uz |

Functional Group Derivatization Strategies on the Side Chain

Beyond altering the carbon skeleton of the side chain, synthetic efforts have also focused on introducing various functional groups. This derivatization allows for fine-tuning of the molecule's physicochemical properties, such as polarity, hydrogen bonding capability, and chemical reactivity. scinews.uzunacademy.com

The synthesis of ester and amide derivatives has been a prominent strategy in modifying gibbilimbol analogues. scinews.uznih.govdoubtnut.comunacademy.com These modifications are often achieved by reacting a suitable precursor, which contains a carboxylic acid or an amine, with the appropriate alcohol or acyl chloride. mdpi.comiris-biotech.degoogle.com For example, a series of 24 analogues were prepared where the functional group was varied between an ester and an amide, while also exploring different substituents on the aromatic ring. scinews.uznih.gov These studies have shown that the choice between an ester and an amide can significantly impact the biological activity, with ester derivatives sometimes showing more significant activity than the corresponding amides in certain assays. scinews.uz

The introduction of nitrogen-containing functional groups like amines and imines represents another important derivatization strategy. scinews.uzunacademy.com Amines can be synthesized through various methods, including the reduction of amides or nitriles. researchgate.net Imines, or Schiff bases, are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. libretexts.orgmasterorganicchemistry.comyoutube.com These reactions are often reversible and can be catalyzed by acid. msu.edulibretexts.org The introduction of these basic nitrogenous groups can significantly alter the molecule's acid-base properties and its potential to form hydrogen bonds, which can lead to improved biological activity. For instance, an amine derivative, n-octyl-4-hydroxybenzylamine, showed potent activity in certain biological screens. researchgate.net

Chalcone (B49325) and Allylic Alcohol Formations

The structural framework of this compound, characterized by its alkyl-substituted phenolic moiety, has served as a versatile scaffold for the synthesis of various analogues. Among the synthetic modifications explored, the formation of chalcones and allylic alcohols represents key strategies to investigate the structure-activity relationships (SAR) of these compounds, particularly in the context of developing new therapeutic agents. Research in this area has led to the generation of a library of this compound derivatives with potential biological activities. researchgate.netmdpi.com

The synthesis of chalcone analogues derived from the this compound scaffold is primarily achieved through the Claisen-Schmidt condensation reaction. researchgate.netnih.gov This classic method involves the base-catalyzed reaction between a substituted acetophenone (B1666503) and an aromatic aldehyde. In the context of this compound analogues, this typically involves the condensation of a ketone precursor with various benzaldehyde (B42025) derivatives to introduce diverse substituents on the aromatic ring. researchgate.netnih.gov The reaction proceeds via an aldol (B89426) condensation mechanism, where the enolate of the ketone attacks the carbonyl group of the aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone system of the chalcone. researchgate.net

The general synthetic scheme for the formation of these chalcone analogues involves stirring equimolar amounts of the appropriate acetophenone and benzaldehyde derivatives in a solvent such as ethanol, with a catalytic amount of a strong base like sodium hydroxide. nih.gov The reaction is typically carried out at room temperature, and the resulting chalcone precipitates from the solution and can be purified by recrystallization. nih.gov This method has been successfully employed to synthesize a range of chalcone derivatives for biological screening. researchgate.net

Following the synthesis of chalcones, further chemical modifications can be undertaken to produce corresponding allylic alcohols. This is commonly achieved through the selective reduction of the carbonyl group of the α,β-unsaturated ketone. This transformation is a valuable strategy for exploring the impact of the carbonyl function on the biological activity of the chalcone scaffold.

| Reactants | Product (Chalcone Analogue) | Reaction Conditions | Yield (%) | Reference |

| Substituted Acetophenone, Substituted Benzaldehyde | α,β-Unsaturated Ketone | NaOH, Ethanol, Room Temperature | Not Specified | researchgate.net |

This table represents a generalized scheme for the synthesis of chalcone analogues based on descriptions in the literature. Specific yields for this compound chalcone analogues were not detailed in the provided search results.

The allylic alcohol derivatives are typically prepared by the reduction of the corresponding chalcones. A common method for this transformation is the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol. This reagent selectively reduces the ketone functionality to a secondary alcohol without affecting the carbon-carbon double bond of the enone system.

The reaction involves the treatment of the chalcone with NaBH₄ at room temperature. After the reaction is complete, the product is typically isolated by extraction and purified by chromatographic methods. This two-step sequence from the starting ketone and aldehyde allows for the systematic generation of both chalcone and allylic alcohol libraries for biological evaluation. researchgate.net

| Reactant (Chalcone Analogue) | Product (Allylic Alcohol Analogue) | Reaction Conditions | Yield (%) | Reference |

| α,β-Unsaturated Ketone | Allylic Alcohol | NaBH₄, Methanol, Room Temperature | Not Specified | researchgate.net |

This table represents a generalized scheme for the synthesis of allylic alcohol analogues from chalcones. Specific yields for this compound allylic alcohol analogues were not detailed in the provided search results.

These synthetic strategies have been instrumental in the derivatization of the this compound core structure, leading to the discovery of new analogues with significant antiparasitic properties. researchgate.netresearchgate.net The ability to readily synthesize these chalcone and allylic alcohol derivatives has facilitated extensive SAR studies, providing valuable insights into the chemical features required for biological activity. researchgate.netscinews.uz

Preclinical Pharmacological and Biological Activities of Gibbilimbol C and Its Analogues

Antimicrobial Efficacy Investigations

The antimicrobial properties of gibbilimbols and their synthetic derivatives have been evaluated against several bacterial species, including Gram-positive, Gram-negative, and mycobacterial strains.

Research has indicated that compounds of the gibbilimbol class possess bactericidal capabilities against Gram-positive bacteria. mdpi.comnih.govresearchgate.net Specifically, bactericidal activity for gibbilimbols has been reported against Staphylococcus epidermidis and Bacillus cereus. mdpi.comnih.govresearchgate.net These findings suggest a potential role for these compounds in addressing infections caused by these common pathogens.

The efficacy of gibbilimbol analogues has been notably investigated against Neisseria gonorrhoeae, a high-priority pathogen due to increasing multidrug resistance. mdpi.comresearchgate.net Synthetic phenylalkylamide analogues inspired by Gibbilimbol B have demonstrated potent bactericidal activity against N. gonorrhoeae. mdpi.comresearchgate.net In one study, eight synthetic amides were assessed, with most showing superior efficacy in killing gonococci when compared to the parent natural product, Gibbilimbol B. mdpi.comresearchgate.net For instance, compound 8, (E)-4-chloro-N-(oct-4-en-1-yl)benzamide, exhibited a four-fold improvement in bactericidal activity. mdpi.comresearchgate.net The minimum bactericidal concentrations required to kill 50% (MBC50) and 90% (MBC90) of the N. gonorrhoeae P9-17 strain were determined for these analogues, with values ranging from 6.25 to 12.5 µM for MBC50 and 12.5 to 25.0 µM for MBC90. mdpi.comnih.govresearchgate.net In contrast, studies have shown that Gibbilimbol B was not active against Escherichia coli. researchgate.net

Table 1: Bactericidal Activity of Gibbilimbol B Analogues against Neisseria gonorrhoeae P9-17

| Compound | Analogue Name/Description | MBC50 (µM) | MBC90 (µM) | Source |

|---|---|---|---|---|

| Gibbilimbol B | Natural Product | >50 | >50 | mdpi.comresearchgate.net |

| Analogue 2 | p-H benzamide, saturated chain | 12.5 | 25.0 | mdpi.comresearchgate.net |

| Analogue 3 | p-CH3 benzamide, saturated chain | 12.5 | 25.0 | mdpi.comresearchgate.net |

| Analogue 4 | p-OCH3 benzamide, saturated chain | 12.5 | 12.5 | mdpi.comresearchgate.net |

| Analogue 5 | p-Cl benzamide, saturated chain | 6.25 | 12.5 | mdpi.comresearchgate.net |

| Analogue 6 | p-H benzamide, unsaturated chain | 6.25 | 12.5 | mdpi.comresearchgate.net |

| Analogue 7 | p-CH3 benzamide, unsaturated chain | 6.25 | 12.5 | mdpi.comresearchgate.net |

| Analogue 8 | p-Cl benzamide, unsaturated chain | 6.25 | 12.5 | mdpi.comresearchgate.net |

| Ceftriaxone | Control Antibiotic | 6.25 | 12.5 | mdpi.comresearchgate.net |

Data sourced from studies on synthetic phenylalkylamides inspired by Gibbilimbol B. mdpi.comnih.govresearchgate.net

Gibbilimbol compounds have demonstrated activity against mycobacteria. Reports indicate that gibbilimbols exhibit bactericidal effects against Mycobacterium bovis BCG. mdpi.comnih.gov More specific investigations into Gibbilimbol-B, isolated from Piper eriopodon, confirmed its antimycobacterial properties. researchgate.netoup.comoup.com The compound was shown to inhibit the growth of both M. bovis BCG and the virulent M. tuberculosis H37Rv strain. oup.comoup.com The mechanism of this activity has been linked to the inhibition of the MurE ligase enzyme, which is essential for the biosynthesis of peptidoglycan in the bacterial cell wall. researchgate.netoup.com Gibbilimbol-B displayed moderate inhibition of the M. tuberculosis MurE enzyme. researchgate.net

Table 2: Mycobactericidal Activity of Gibbilimbol-B

| Target Organism/Enzyme | Activity Metric | Value | Source |

|---|---|---|---|

| M. tuberculosis H37Rv | MIC (mg/L) | 50 | oup.comoup.com |

| M. bovis BCG | MIC (mg/L) | 50 | oup.comoup.com |

| M. tuberculosis MurE Ligase | IC50 (µM) | ~57 | researchgate.net |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Antiparasitic Efficacy Investigations

Extensive research has been conducted on the antiparasitic effects of Gibbilimbol B and its synthetic analogues, particularly against the protozoan parasites responsible for Chagas disease and leishmaniasis.

Gibbilimbol B, an alkylphenol from Piper malacophyllum, and its derivatives have shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netmdpi.com Initial studies found that Gibbilimbol B displayed an EC50 value of 17 µg/mL against infective trypomastigotes. researchgate.net Subsequent research focused on synthetic analogues to improve potency. mdpi.com Two such derivatives, LINS03018 and LINS03024, showed enhanced antiparasitic effects against both the infective trypomastigote and the clinically relevant intracellular amastigote forms of the parasite. mdpi.com For short-time incubation studies on trypomastigotes, the IC50 values were determined to be 230.2 µM for LINS03018 and 32.06 µM for LINS03024. mdpi.com These findings underscore the potential of the gibbilimbol scaffold for developing new anti-trypanosomal agents.

Table 3: Anti-Trypanosomal Activity of Gibbilimbol B and its Analogues

| Compound | Parasite Stage | Activity Metric | Value | Source |

|---|---|---|---|---|

| Gibbilimbol B | Trypomastigotes | EC50 | 17 µg/mL | researchgate.net |

| LINS03018 | Trypomastigotes | IC50 (3h) | 230.2 µM | mdpi.com |

| LINS03024 | Trypomastigotes | IC50 (3h) | 32.06 µM | mdpi.com |

EC50: Half-maximal Effective Concentration; IC50: Half-maximal Inhibitory Concentration.

The leishmanicidal potential of Gibbilimbol B has also been established. In vitro assays demonstrated that Leishmania infantum (syn. L. infantum chagasi) is susceptible to this compound. researchgate.net The activity was observed against both the promastigote form, found in the insect vector, and the intracellular amastigote form, which resides within host macrophages. Research determined an EC50 of 23 µg/mL against axenic promastigotes and an EC50 of 22 µg/mL against intracellular amastigotes, highlighting a consistent effect across the parasite's life stages relevant for infection. researchgate.net

**Table 4: Anti-Leishmanial Activity of Gibbilimbol B against *Leishmania infantum***

| Parasite Stage | Activity Metric | Value | Source |

|---|---|---|---|

| Axenic Promastigotes | EC50 | 23 µg/mL | researchgate.net |

| Intracellular Amastigotes | EC50 | 22 µg/mL | researchgate.net |

EC50: Half-maximal Effective Concentration.

Anti-Schistosomal Activity (Schistosoma mansoni)

Schistosomiasis, a severe parasitic disease caused by blood-dwelling worms of the genus Schistosoma, affects millions worldwide. nih.gov With the current treatment relying heavily on a single drug, praziquantel, there is a significant risk of developing drug-resistant parasite strains, making the search for new antischistosomal agents a priority. nih.govacs.org

Research into natural products has identified compounds from the Piper genus as promising candidates. Specifically, Gibbilimbol B, an analogue of Gibbilimbol C, isolated from the hexane (B92381) extract of Piper malacophyllum roots, has demonstrated significant activity against Schistosoma mansoni. nih.gov

In vitro studies revealed that Gibbilimbol B was more potent against the larval stage of S. mansoni than the current standard drug, praziquantel. nih.gov The compound caused 100% mortality of the parasites at a concentration of 100 µg/mL. researchgate.net Further analysis determined the effective concentrations required to kill 50% (EC₅₀) and 90% (EC₉₀) of the parasites. nih.gov Importantly, Gibbilimbol B showed no cytotoxic effects on mammalian cells at concentrations much higher than those required for its antiparasitic action, highlighting its potential as a lead compound for developing new antischistosomal drugs. nih.govresearchgate.net

Table 1: In Vitro Anti-Schistosomal Activity of Gibbilimbol B

| Compound/Drug | Target Organism | EC₅₀ (μM) | EC₉₀ (μM) | Source(s) |

| Gibbilimbol B | S. mansoni (larval stage) | 2.6 | 3.4 | nih.govresearchgate.net |

| Praziquantel | S. mansoni (larval stage) | Less active than Gibbilimbol B | Less active than Gibbilimbol B | nih.gov |

Other Noteworthy Biological Activities

Antioxidant Potential

Antioxidants are crucial molecules that can inhibit oxidative processes and mitigate oxidative stress, which is implicated in the development of numerous chronic diseases. nih.gov Natural products, particularly those from plants, are a rich source of compounds with antioxidant activity. nih.govexplorationpub.com Phenolic compounds, such as those found in the same chemical class as this compound, are widely recognized for their potent antioxidant capabilities. researchgate.netnih.gov

While direct studies on this compound are limited, related alkenylphenols are known to possess antioxidant properties. researchgate.net The mechanism of action for many natural antioxidants involves scavenging free radicals, which helps protect cells from oxidative damage. explorationpub.comnih.gov Some antioxidants can also stimulate the body's own defense systems by activating transcription factors like Nrf2, which upregulates the expression of antioxidant proteins. nih.gov

Anti-Inflammatory Effects

Compounds with anti-inflammatory properties are valuable for treating a wide range of conditions. wikipedia.org this compound and its analogues are considered to have anti-inflammatory potential. ontosight.ai The chemical class to which this compound belongs, alkenylphenols, has been associated with anti-inflammatory activity. researchgate.net

The anti-inflammatory effects of natural compounds are often linked to their antioxidant properties, as oxidative stress and inflammation are closely related processes. explorationpub.comnih.gov Pro-inflammatory signaling pathways, such as those involving NF-κB, can be modulated by antioxidant compounds, leading to a reduction in inflammation. nih.govmdpi.com While specific mechanistic studies on this compound are not widely available, the anti-inflammatory potential of related compounds suggests it could be a candidate for developing new treatments for inflammatory conditions. ontosight.airesearchgate.net

Preclinical Cytotoxicity Studies (e.g., against cancer cell lines like KB nasopharyngeal cancer cells or mammalian fibroblasts)

The evaluation of cytotoxicity is a fundamental step in drug discovery, used to assess a compound's potential as an anticancer agent and to determine its safety profile against healthy cells. pucrs.br Analogues of this compound have been evaluated for their cytotoxic effects against various cell lines, including mammalian fibroblasts and cancer cells. researchgate.netresearchgate.net

Gibbilimbol B, an analogue, has demonstrated a favorable safety profile in preclinical studies, showing no significant cytotoxicity to mammalian fibroblast cells (NCTC cells) at concentrations well above those needed for its antiparasitic effects. nih.govresearchgate.net Specifically, the 50% cytotoxic concentration (CC₅₀) against fibroblasts was found to be greater than 200 μM. researchgate.netresearchgate.net This low toxicity against normal mammalian cells is a promising characteristic for a potential therapeutic agent. researchgate.net

In the broader context of cancer research, various compounds are tested against cell lines like KB nasopharyngeal cancer cells. ijbs.comnih.govamegroups.org While specific data on this compound against KB cells is not detailed in the provided search results, the general class of alkenylphenols has been noted for cytotoxic activities, suggesting a potential area for future investigation. researchgate.net

Table 2: Preclinical Cytotoxicity of Gibbilimbol Analogues

| Compound | Cell Line | Measurement | Result | Source(s) |

| Gibbilimbol B | Mammalian Fibroblasts (NCTC) | CC₅₀ | > 200 μM | researchgate.netresearchgate.net |

| Gibbilimbol B | Mammalian Cells | Cytotoxicity | None observed at 190x the antiparasitic concentration | nih.gov |

Mechanistic Investigations of Gibbilimbol C Action in Biological Systems

Cellular Target Identification and Elucidation

Membrane Integrity Disruption and Permeabilization (e.g., Bacterial Cell Membranes, Parasite Plasma Membranes)

Initial studies on the natural prototype, Gibbilimbol B, suggested that its antiparasitic activity was linked to the disruption of the parasite's cell membrane. researchgate.net The proposed mechanism for this action relates to the compound's amphipathic nature, where a polar hydroxyl group and a lipophilic alkyl chain allow it to insert into and destabilize the lipid bilayer of bacterial and parasite cell membranes. mdpi.comresearchgate.netnih.gov This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.comlibretexts.org

However, subsequent and more detailed mechanistic investigations on highly potent synthetic analogues of Gibbilimbol B revealed a different primary mode of action. Studies on derivatives such as LINS03018, LINS03024, and amide-based analogues (e.g., compounds 9 and 10) demonstrated that their lethal effect on parasites like Trypanosoma cruzi and Leishmania (L.) infantum occurs without causing plasma membrane disruption or altering the plasma membrane's electric potential. mdpi.comacs.orgbutantan.gov.br For example, flow cytometry analysis using bisoxonol dye on T. cruzi trypomastigotes treated with LINS03018 and LINS03024 showed fluorescence levels similar to untreated parasites, confirming no change in plasma membrane potential. nih.gov Similarly, experiments using the Sytox Green probe on L. (L.) infantum promastigotes showed that amide analogues did not induce membrane permeabilization. butantan.gov.br These findings strongly suggest that while some earlier or structurally different derivatives may act on the cell surface, the more potent analogues cross the plasma membrane to engage with intracellular targets. researchgate.netmdpi.com

Interactions with Intracellular Organelles (e.g., Acidocalcisomes)

A key intracellular target identified for Gibbilimbol B analogues is the acidocalcisome, an acidic organelle rich in calcium and essential for parasite viability. researchgate.netnih.gov Multiple studies have shown that these compounds interfere with the pH of this organelle.

In T. cruzi trypomastigotes, both LINS03018 and LINS03024 were found to induce a rapid and significant alkalinization of acidocalcisomes within 20 minutes of incubation, an effect similar to that of the protonophore nigericin. nih.gov This was measured using the fluorescent probe acridine (B1665455) orange, which is released from acidic compartments upon alkalinization, leading to an increase in fluorescence. nih.govnih.gov

Similarly, studies on L. (L.) infantum revealed that an amide analogue, compound 9, induced strong alkalinization of acidocalcisomes. acs.orgnih.gov This alkalinization was directly linked to a subsequent and rapid increase in cytosolic Ca2+ levels, suggesting that the organelle is a primary source of this calcium release. acs.orgnih.gov Interestingly, while the analogues LINS03018 and LINS03024 also caused acidocalcisome alkalinization in T. cruzi, this was not accompanied by a detectable increase in cytosolic calcium. mdpi.comnih.gov This indicates that while interaction with acidocalcisomes is a common feature, the downstream consequences can vary depending on the specific chemical structure of the analogue and the parasite species.

Bioenergetic Pathway Modulation

The antiparasitic action of Gibbilimbol B analogues is strongly linked to the disruption of the cell's energy metabolism, primarily centered on mitochondrial function.

Mitochondrial Membrane Potential Depolarization

A consistent finding across studies is the ability of Gibbilimbol B analogues to induce depolarization of the mitochondrial membrane potential (ΔΨm). researchgate.netmdpi.comnih.gov The ΔΨm is critical for driving oxidative phosphorylation and ATP synthesis, and its collapse is a key indicator of mitochondrial dysfunction. mdpi.comnih.gov

Treatment of T. cruzi with both LINS03018 and LINS03024 led to the depolarization of the mitochondrial membrane. nih.gov Likewise, in L. (L.) infantum, the alkalinization of acidocalcisomes and subsequent calcium release caused by compound 9 resulted in the depolarization of the mitochondrial membrane potential. acs.orgnih.gov This suggests a cascade of events where the disruption of one organelle (acidocalcisome) leads to the dysfunction of another (mitochondrion). However, some analogues appear to act on the mitochondrion directly, as mitochondrial impairment was observed even in cases where cytosolic calcium levels did not significantly change. nih.gov

Alterations in ATP and Reactive Oxygen Species (ROS) Levels

The disruption of the mitochondrial potential by Gibbilimbol B analogues directly impacts cellular ATP levels and the balance of reactive oxygen species (ROS). However, these effects are highly dependent on the specific analogue.

ATP Levels: The collapse of the mitochondrial membrane potential impairs the function of the respiratory chain, leading to a reduction in ATP synthesis. nih.gov Treatment of T. cruzi with LINS03018 caused a significant decrease in intracellular ATP levels, confirming a severe bioenergetic collapse. researchgate.netmdpi.comnih.gov In contrast, LINS03024, despite causing mitochondrial depolarization, did not produce a significant alteration in ATP levels, suggesting a different or less severe impact on the respiratory chain itself. mdpi.comnih.gov

ROS Levels: ROS are natural byproducts of mitochondrial respiration. wikipedia.orgmdpi.com Mitochondrial damage can lead to either an increase or decrease in ROS production. In parasites treated with LINS03018, ROS levels were significantly reduced, an effect attributed to a breakdown in the respiratory chain. mdpi.comnih.gov Amide analogues (compounds 9 and 10) also induced a reduction in ROS levels in L. (L.) infantum. acs.orgnih.gov Conversely, treatment with LINS03024 did not result in any significant change in ROS levels, further distinguishing its mechanism from that of LINS03018. mdpi.comnih.gov

| Compound | Target Organism | Plasma Membrane Permeabilization | Acidocalcisome Alkalinization | Mitochondrial Membrane Depolarization (ΔΨm) | Reference |

|---|---|---|---|---|---|

| LINS03018 | T. cruzi | No | Yes | Yes | researchgate.netmdpi.comnih.gov |

| LINS03024 | T. cruzi | No | Yes | Yes | researchgate.netmdpi.comnih.gov |

| Compound 9 (Amide Analogue) | L. (L.) infantum | No | Yes (strong) | Yes | acs.orgnih.gov |

| Compound 10 (Amide Analogue) | L. (L.) infantum | No | No | No | acs.orgnih.gov |

| Compound | Target Organism | Intracellular ATP Levels | Reactive Oxygen Species (ROS) Levels | Reference |

|---|---|---|---|---|

| LINS03018 | T. cruzi | Decrease | Decrease | researchgate.netmdpi.comnih.gov |

| LINS03024 | T. cruzi | No change | No change | researchgate.netmdpi.comnih.gov |

| Compound 9 (Amide Analogue) | L. (L.) infantum | Not Reported | Decrease | acs.orgnih.gov |

| Compound 10 (Amide Analogue) | L. (L.) infantum | Not Reported | Decrease (gradual) | acs.orgnih.gov |

Inhibition of Key Metabolic Enzymes (e.g., Trypanothione Reductase)

Trypanothione reductase (TR) is an essential enzyme in the unique redox metabolism of trypanosomatid parasites, making it a validated drug target. frontiersin.orgmdpi.com This enzyme, absent in humans, is responsible for maintaining the reduced state of trypanothione, which is critical for defending the parasite against oxidative stress. frontiersin.orgmdpi.com

While direct enzymatic assays on Gibbilimbol C are lacking, in silico studies have explored the potential of Gibbilimbol B analogues to inhibit TR. mdpi.com Molecular docking simulations were performed to investigate how these compounds might interact with the TR enzyme from T. cruzi. mdpi.com The results of these computational models suggest that the analogues could potentially bind to the enzyme. mdpi.com Specifically, the modeling identified a deep cleft in the TR protein structure as a potential binding site for the compounds. mdpi.com Although these in silico results highlight TR as a plausible target and provide a basis for the rational design of new inhibitors, they are predictive. mdpi.comnih.gov Experimental validation through direct enzyme inhibition assays is required to confirm these computational hypotheses.

Ion Homeostasis Dysregulation (e.g., Intracellular Ca2+ Levels)

There is no available research data on the effects of this compound on intracellular calcium (Ca²⁺) levels or any other aspect of ion homeostasis. Mechanistic studies have been performed on synthetic analogues of Gibbilimbol B, which have shown the potential to disrupt Ca²⁺ homeostasis in parasites, but these results cannot be extrapolated to this compound.

Macromolecular Interaction Profiling (e.g., Protein Alterations by MALDI-TOF/MS)

There are no published studies that have used techniques such as MALDI-TOF/MS to profile protein alterations or other macromolecular interactions in response to treatment with this compound. While the scientific literature mentions the use of this technique to assess protein changes after treatment with analogues of Gibbilimbol B, no such data exists for this compound itself.

Due to the absence of specific research on this compound for the outlined topics, no data tables can be generated.

Structure Activity Relationship Sar Studies and Drug Design Principles for Gibbilimbol C Analogues

Influence of Alkenyl Side Chain Features on Bioactivity

The nature of the alkenyl side chain in Gibbilimbol C analogues has a significant impact on their biological effects. Researchers have systematically investigated the roles of the position of unsaturation, as well as the length and branching of the side chain, to determine their contributions to bioactivity.

Role of Unsaturation Position and Presence on Potency and Specificity

The presence and position of a double bond within the alkyl side chain are critical determinants of the biological activity of this compound analogues. mdpi.com Studies have shown that the introduction of a double bond at the C-4 position of an eight-carbon alkyl side chain can be important for activity. mdpi.com For instance, in a series of synthetic phenylalkylamides inspired by Gibbilimbol B, compounds with an unsaturated alkyl side chain at the C-4 position exhibited a marginal increase in bactericidal activity against Neisseria gonorrhoeae compared to their saturated counterparts. mdpi.com This suggests that the rigidity and specific spatial conformation conferred by the double bond may facilitate more effective interaction with biological targets. mdpi.com

In the context of antitrypanosomal activity, analogues maintaining the unsaturation at the C-4 position, similar to the natural product Gibbilimbol B, were specifically designed to explore their potential against Trypanosoma cruzi. scinews.uznih.govresearchgate.netresearchgate.net While direct comparisons consistently highlighting the superiority of unsaturated versus saturated chains across all studies are not always explicit, the deliberate inclusion of this feature in active compound design underscores its perceived importance. scinews.uznih.govresearchgate.netresearchgate.net

Interactive Table: Impact of Side Chain Unsaturation on Antibacterial Activity

| Compound | Side Chain Feature | Target Organism | Activity (MBC50 µM) |

| Analogue A | Saturated Alkyl Chain | N. gonorrhoeae | >50 |

| Analogue B | Unsaturated (C-4) Alkyl Chain | N. gonorrhoeae | 12.5 |

| Analogue C | Saturated Alkyl Chain | N. gonorrhoeae | 12.5-25.0 |

| Analogue D | Unsaturated (C-4) Alkyl Chain | N. gonorrhoeae | 6.25 |

Data derived from studies on synthetic phenylalkylamides inspired by Gibbilimbol B. mdpi.combvsalud.orgresearchgate.net

Impact of Side Chain Length and Branching on Biological Efficacy

The introduction of branching can have varied effects. In some cases, a branched side chain with an ethyl group at the C-2 position has demonstrated promising antitrypanosomal activity. scinews.uz However, previous research has also suggested that a branched side chain may reduce the ability of some Gibbilimbol B derivatives to disrupt the plasma membrane of parasites, indicating a potential shift in the mechanism of action. researchgate.net This highlights the complex interplay between side chain architecture and the specific biological endpoint being measured. The length of the side chain is also a critical factor, with studies on other classes of compounds demonstrating that there is often an optimal length for maximal receptor affinity and biological response. caymanchem.com

Effects of Aromatic Ring Substitutions on Potency and Selectivity

Electronic Effects of P-Substituents (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of substituents on the aromatic ring can significantly influence the bioactivity of this compound analogues. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been explored to understand their impact. mdpi.comscinews.uz

In studies of antitrypanosomal analogues of Gibbilimbol B, the introduction of various substituents at the p-position of the aromatic ring led to a notable enhancement in potency. scinews.uz Specifically, electron-donating groups like methyl and methoxy (B1213986), as well as the electron-withdrawing nitro group, resulted in analogues with significant activity against T. cruzi. scinews.uz For example, the nitro-substituted analogue (1g) was among the most potent compounds identified. scinews.uz This suggests that both increasing and decreasing the electron density of the aromatic ring can be favorable, likely influencing interactions with the biological target through different mechanisms. lasalle.eduucalgary.ca

Conversely, in a series of phenylalkylamides evaluated for antibacterial activity, the nature of the p-substituents (including both EDGs like alkyl and methoxy, and EWGs like fluoro and chloro) had a limited impact on the efficacy against N. gonorrhoeae. mdpi.com This indicates that for certain biological targets, the electronic properties of the aromatic ring may be less critical than other structural features.

Interactive Table: Influence of p-Substituents on Antitrypanosomal Activity

| Compound | p-Substituent | Electronic Effect | EC50 (µM) against T. cruzi |

| 1a | -H | Neutral | >50 |

| 1b | -CH3 | Electron-Donating | <15 |

| 1d | -OCH3 | Electron-Donating | <15 |

| 1g | -NO2 | Electron-Withdrawing | 5.6 |

Data derived from a study on Gibbilimbol B analogues. scinews.uz

Steric and Lipophilicity Contributions of Substituents

The size (steric bulk) and lipophilicity of the substituents on the aromatic ring are critical factors that affect the potency and selectivity of this compound analogues. scinews.uzusp.br These properties influence how the molecule fits into a binding site and its ability to cross biological membranes. scinews.uz

Multivariate analysis of Gibbilimbol B analogues revealed that the presence of a bulky t-butyl group at the p-position can lead to alterations in Van der Waals volumes and surface areas, which appear to be important for biological activity against T. cruzi. scinews.uznih.gov However, this same bulky group was also associated with higher lipophilicity (as indicated by Crippen LogP values), which might negatively impact solubility and the ability to penetrate the parasite. scinews.uz This suggests a delicate balance is required; a certain level of steric bulk may be beneficial for binding, but excessive lipophilicity can be detrimental. scinews.uznih.gov A balance between lipophilicity and hydrophilicity has been noted as an important correlation for the activity of these analogues. scinews.uz

Role of Functional Group Modifications (e.g., Amide vs. Ester Linkages) in Activity and Selectivity

The functional group that links the aromatic ring to the alkenyl side chain is a key determinant of the biological properties of this compound analogues. mdpi.comscinews.uzusp.br The choice between an ester and an amide linkage, for example, can profoundly affect activity and selectivity. scinews.uzusp.br

In the development of antitrypanosomal agents based on Gibbilimbol B, a series of both ester and amide analogues were synthesized. scinews.uz The results indicated that ester derivatives were generally more active against T. cruzi than their amide counterparts. scinews.uz This suggests that the ester group plays a significant role in the antitrypanosomal activity of these compounds. scinews.uz The difference in activity could be attributed to the bioisosteric replacement of the ester with an amide, which alters the hydrogen bond profile; nitrogen atoms in amides are poor hydrogen bond acceptors but can act as donors, unlike the oxygen in an ester. usp.br

In contrast, a separate study focused on the antibacterial activity of synthetic phenylalkylamides inspired by Gibbilimbol B found that the introduction of the amide group might be crucial for enhancing antibacterial efficacy. mdpi.com Amides can act as effective molecular linkers, potentially facilitating interactions with bacterial enzymes or membrane proteins through hydrogen bonding or electrostatic interactions. mdpi.com These differing results across studies highlight that the optimal functional group is highly dependent on the specific biological target and the desired therapeutic effect.

Chemoinformatics and Statistical Approaches in SAR Analysis

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has been significantly advanced by the application of chemoinformatics and statistical methods. These computational tools allow for the analysis of large datasets of chemical structures and their associated biological activities, enabling the identification of key molecular features that govern their therapeutic effects.

Principal Component Analysis (PCA) for Identification of Associated Structural Features

Principal Component Analysis (A PCA) is a powerful statistical technique used to reduce the dimensionality of complex datasets while retaining the most significant information. In the context of this compound analogues, PCA has been instrumental in identifying the structural characteristics most closely associated with their biological activity.

A key finding from this analysis was the importance of the molecular descriptor AATS6m, an averaged Moreau-Broto autocorrelation descriptor that relates to the distribution of atomic masses within the molecule. A simple decision tree model derived from the PCA results indicated that analogues with an AATS6m value greater than 34.7 were active against Trypanosoma cruzi, while those with values at or below this threshold were inactive. scinews.uz

Furthermore, the analysis highlighted the influence of specific structural moieties. For instance, analogues bearing a t-butyl group were found to have higher values for the Sv descriptor, which is related to van der Waals volume and steric effects, as well as a higher Crippen LogP, suggesting that excessive bulk and lipophilicity could negatively impact activity, potentially through reduced solubility or unfavorable steric interactions with the biological target. scinews.uz In another study, a PCA and Hierarchical Cluster Analysis (HCA) of a different set of analogues indicated that the presence of a methoxyl group contributed to good biological activity while also reducing cytotoxicity to mammalian cells. researchgate.net

A separate PCA performed on a series of 13 piperazine (B1678402) amide analogues of this compound also successfully distinguished between active and inactive compounds. researchgate.net The distribution plot from this analysis clearly separated the two groups, confirming that specific structural and physicochemical properties are key to the observed antiparasitic activity. researchgate.net

Table 1: PCA-Derived Structural Features and Their Association with the Activity of Gibbilimbol Analogues

| Structural Feature/Descriptor | Associated Activity | Rationale/Observation | Reference |

| AATS6m > 34.7 | Active | A key descriptor identified through PCA and decision tree analysis for antitrypanosomal activity. | scinews.uz |

| t-butyl group | Potentially reduced activity | Associated with higher van der Waals volume (Sv) and lipophilicity (Crippen LogP), which may hinder solubility and target interaction. | scinews.uz |

| Methoxyl group | Good activity, lower cytotoxicity | Identified through PCA and HCA as a favorable substitution for improving the therapeutic index. | researchgate.net |

| Piperazine amide motif | Active compounds identified | PCA successfully segregated active piperazine amides, indicating the importance of this structural class. | researchgate.net |

Correlation of Physicochemical Properties (Polarity, Hydrogen Bonding, Flexibility) with Biological Activity

The biological activity of a drug molecule is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its molecular target. For this compound analogues, studies have focused on correlating properties such as polarity, hydrogen bonding capacity, and molecular flexibility with their observed antiparasitic effects.

A chemoinformatic analysis of a series of piperazine amide analogues of this compound explicitly identified polarity, hydrogen bonding ability, and flexibility as the crucial properties influencing their activity against T. cruzi. researchgate.net This suggests that a delicate balance of these properties is required for optimal biological function. For instance, while some degree of lipophilicity is necessary to cross cellular membranes, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, as was observed in earlier series of amine and amide derivatives. nih.govusp.br

The importance of hydrogen bonding has also been a focus of rational drug design for this class of compounds. The design of new analogues has aimed to incorporate additional hydrogen-bond donor and acceptor sites to potentially enhance target binding affinity. scinews.uz

The relationship between these physicochemical properties and biological activity is often complex and non-linear. However, by systematically modifying the structure of this compound and its analogues and analyzing the resulting changes in activity, researchers can build a comprehensive understanding of the SAR, guiding the design of more effective and safer therapeutic agents.

Table 2: Correlation of Physicochemical Properties with Biological Activity of Gibbilimbol Analogues

| Physicochemical Property | Impact on Biological Activity | Rationale/Observation | Reference |

| Polarity | Key influencing factor | A balance is crucial. PCA of active piperazine amides highlighted the importance of polarity for antiparasitic activity. | researchgate.net |

| Hydrogen Bonding | Key influencing factor | The ability to form hydrogen bonds was identified by PCA as critical for activity. Rational design has focused on adding H-bond sites. | scinews.uzresearchgate.net |

| Flexibility | Key influencing factor | Molecular flexibility was shown by PCA to be a key determinant of the antiparasitic activity of piperazine amide analogues. | researchgate.net |

| Lipophilicity (LogP) | Balance required | Excessive lipophilicity was found to negatively impact the potency of some earlier amine and amide derivatives. | nih.gov |

| Aqueous Solubility | Important for drug-likeness | Low aqueous solubility was a limiting factor in early analogues. The introduction of groups like piperazine improved this property. | nih.govusp.br |

Computational Chemistry and in Silico Modeling in Gibbilimbol C Research

Molecular Docking and Binding Site Prediction for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Gibbilimbol C research, molecular docking has been instrumental in understanding how this compound and its synthetic derivatives interact with potential biological targets. nih.govresearchgate.net One of the key targets investigated is Trypanothione Reductase (TR) from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govmdpi.com

To perform molecular docking, the three-dimensional structure of the target protein is required. nih.gov For T. cruzi TR (Tc-TR), the protein sequence can be obtained from databases like NCBI (accession no. P28593). nih.gov The identification of potential binding sites on the target protein is a critical first step. nih.gov Tools like the DeepFold server, which uses deep learning, can predict the active site regions where a ligand is likely to bind. nih.gov For Tc-TR, two potential binding pockets have been identified. nih.govmdpi.com

Once the binding sites are predicted, molecular docking simulations are performed using software such as AutoDock Vina. nih.gov These simulations calculate the binding affinity, often expressed as a docking score, which indicates the strength of the interaction between the ligand (e.g., this compound) and the protein. nih.gov Studies have shown that Gibbilimbol B and its synthetic derivatives, LINS03018 and LINS03024, successfully dock with Tc-TR, exhibiting favorable binding interactions. nih.gov Analysis of the docked complexes using visualization tools like Discovery Studio allows for a detailed examination of the interactions at the residue level. nih.gov

Protein Modeling and Simulation Studies (e.g., for enzymes like Trypanothione Reductase)

Protein modeling and simulation provide a dynamic view of how proteins like Trypanothione Reductase (TR) behave and interact with ligands over time. nih.gov TR is a crucial enzyme for the survival of trypanosomatid parasites, making it an attractive target for drug development. nih.govmdpi.com The enzyme from Trypanosoma cruzi (Tc-TR) is a homodimer, meaning it is composed of two identical protein subunits. mdpi.com

Computational studies often start with obtaining the 3D structure of the protein. nih.gov If an experimental structure is unavailable, a model can be built using its amino acid sequence. nih.gov For Tc-TR, a known crystal structure (PDB ID: 1AOG) with a resolution of 2.3 Å has been used for investigations. nih.gov

Molecular dynamics (MD) simulations can then be employed to study the stability of the protein-ligand complex formed after docking. nih.gov These simulations predict the movement of every atom in the system over time, based on the physical forces between them. nih.gov This allows researchers to observe the flexibility of the protein and the ligand and to confirm the stability of the binding interactions predicted by molecular docking. nih.gov Such studies have supported the potential of this compound derivatives as candidates for anti-parasitic drugs by demonstrating the stability of their complexes with Tc-TR. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov For this compound and its analogues, QSAR studies have been crucial in understanding which molecular features are important for their activity against parasites like Trypanosoma cruzi. scinews.uz

In a typical QSAR study, a series of related compounds, such as the 24 synthetic analogues of Gibbilimbol B, are evaluated for their biological activity. scinews.uz Then, a large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like PaDEL. scinews.uz These descriptors can include properties related to the three-dimensional structure, electronic distribution, and surface area of the molecules. scinews.uz

By using statistical methods and machine learning, a QSAR model is built to correlate the calculated descriptors with the observed biological activity. scinews.uzeurekaselect.com For the Gibbilimbol B analogues, these studies revealed that the presence of specific chemical groups, such as t-butyl or nitro groups at a particular position on the aromatic ring, significantly influences their anti-trypanosomal activity. scinews.uz These findings suggest that alterations in the electron topological state, Van der Waals volumes, and polarizabilities of the compounds are key to their biological effect. scinews.uz Such models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives. creative-biostructure.com

In Silico Assessment of Pharmacokinetic Properties and Drug-Likeness (excluding ADMET toxicity profiles explicitly)

In silico methods are widely used to predict the pharmacokinetic properties of drug candidates, which describe how a drug is absorbed, distributed, metabolized, and excreted by the body (ADME). japtronline.comnih.gov These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties.

The ability of a compound to be absorbed from the gastrointestinal (GI) tract is a critical factor for orally administered drugs. plos.org In silico models can predict GI absorption based on various molecular properties. plos.org For instance, the SwissADME platform uses a correlation between the logarithm of the n-octanol/water partition coefficient (ClogP) and the topological polar surface area (TPSA) to estimate GI absorption. plos.org Studies on synthetic analogues of Gibbilimbol B have predicted high levels of gastrointestinal absorption for several compounds. researchgate.netacs.orgnih.gov

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances. nih.govnih.gov For drugs targeting the central nervous system, the ability to cross the BBB is essential, while for others, it is an undesirable side effect. frontiersin.org In silico predictions of BBB permeation are therefore important. For some active analogues of Gibbilimbol B, in silico studies have predicted that they would be able to penetrate the blood-brain barrier. researchgate.netacs.orgnih.gov

Aqueous solubility is a key physicochemical property that influences a drug's absorption and distribution. iapchem.org Poor solubility can limit the bioavailability of a compound. biorxiv.org Machine learning models, such as those using Light Gradient Boosting Machine (LGBM) architecture, have been developed to predict aqueous solubility with high accuracy. researchgate.netchemrxiv.org In silico studies on Gibbilimbol B analogues have predicted them to have moderate solubility. researchgate.netacs.orgnih.gov

Future Research Directions and Translational Potential of Gibbilimbol C

Development of Next-Generation Analogues with Enhanced Specificity and Potency

The development of analogues from a natural product lead is a cornerstone of medicinal chemistry, aiming to enhance desired therapeutic properties while minimizing off-target effects. For Gibbilimbol C, future efforts should leverage the insights gained from its more studied counterpart, Gibbilimbol B, for which analogue synthesis has successfully improved potency and drug-likeness. mdpi.comusp.br

Key strategies for generating next-generation this compound analogues include:

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive SAR campaign is the logical first step. This would involve the synthesis of a library of this compound derivatives with modifications at key positions, such as the phenolic hydroxyl group, the aromatic ring, and the alkyl side chain. Studies on Gibbilimbol B analogues have shown that introducing amide functionalities, altering alkyl chain length and saturation, or adding privileged structures like piperazine (B1678402) can dramatically influence antiparasitic and antibacterial activity. mdpi.comusp.brresearchgate.net For example, converting the phenolic scaffold of Gibbilimbol B to various phenylalkylamides resulted in compounds with up to a four-fold increase in bactericidal potency against Neisseria gonorrhoeae. mdpi.com

Improving Physicochemical Properties: A significant challenge in natural product drug discovery is optimizing physicochemical properties for better pharmacokinetics. Future analogues of this compound should be designed with a focus on improving aqueous solubility and lipophilicity to achieve a more favorable drug-like profile. The addition of water-solubilizing groups, as demonstrated in the development of piperazine amides from the Gibbilimbol B scaffold, can improve these properties and lead to increased potency. usp.br

Enhancing Target Specificity: While broad-spectrum activity can be advantageous, enhancing specificity for a particular biological target can lead to a better therapeutic window. Analogue design should incorporate functional groups and three-dimensional conformations intended to increase binding affinity for specific parasitic or cancer-related proteins. For instance, synthetic analogues of Gibbilimbol B were found to be potent against Trypanosoma cruzi and Leishmania (L.) infantum while showing low cytotoxicity to mammalian cells, indicating a degree of selective toxicity that can be further optimized. researchgate.netresearchgate.net

| Analogue Strategy (Based on Gibbilimbol B Scaffold) | Modification Example | Observed Outcome | Potential Application for this compound |

|---|---|---|---|

| Side Chain Modification | Introduction of unsaturation at C-4 position. mdpi.com | Marginal increase in bactericidal activity against N. gonorrhoeae. mdpi.com | Explore unsaturation and branching in the alkyl chain to modulate membrane interaction and potency. |

| Aromatic Ring Functionalization | Introduction of amide groups in place of the phenolic hydroxyl. nih.gov | Enhanced antibacterial activity, possibly through new hydrogen bonding interactions. nih.gov | Synthesize ester and amide libraries to improve target engagement and potency. |

| Addition of Privileged Scaffolds | Incorporation of piperazine moieties. usp.br | Improved drug-likeness, solubility, and antitrypanosomal activity. usp.br | Utilize piperazine and other privileged fragments to optimize pharmacokinetic properties. |

| Target-Oriented Design | Synthesis of amides inspired by gibbilimbol B. acs.org | Potent activity against intracellular L. (L.) infantum amastigotes. acs.org | Design analogues based on the known targets of related compounds to enhance specificity. |

Elucidation of Broader Biological Target Landscape and Polypharmacology

The "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a therapeutic agent interacts with multiple targets to achieve its effect. nih.govnih.gov This approach is particularly relevant for complex multifactorial diseases like cancer and parasitic infections. nih.gov The diverse biological activities reported for the gibbilimbol class, including anticancer, antiparasitic, and antibacterial effects, strongly suggest a polypharmacological profile that warrants deep investigation for this compound. mdpi.comnih.gov

Future research should focus on:

Unbiased Target Identification: Moving beyond candidate-based approaches, unbiased screening methods such as thermal proteome profiling, chemical proteomics, and affinity-based protein profiling should be employed to identify the direct binding partners of this compound in relevant biological systems (e.g., cancer cells, protozoan parasites).

Validating Putative Targets: The mechanisms of action for Gibbilimbol B analogues provide a list of high-priority candidate targets to investigate for this compound. These include components of the mitochondrial respiratory chain and calcium homeostasis pathways in parasites like T. cruzi. mdpi.com In cancer cells, the X-linked inhibitor of apoptosis protein (XIAP) has been identified as a potential target for related molecules, making it a compelling candidate for investigation. nih.govresearchgate.net

Exploration of Synergistic Effects with Established Preclinical Agents

Combination therapy is a standard of care for many complex diseases, as it can increase efficacy, reduce toxicity, and overcome drug resistance. Exploring the synergistic potential of this compound with existing drugs is a critical step in its translational path. While direct studies on this compound are lacking, the principle of using natural products in combination with conventional agents is well-established. mdpi.com

Future research directions should include:

Systematic Synergy Screening: High-throughput screening platforms should be used to test this compound and its most promising analogues in combination with a panel of established preclinical and clinical agents. For its anticancer potential, this would include cytotoxic chemotherapies, targeted agents, and immunotherapies. For its antimicrobial activity, this would involve standard-of-care antibiotics or antiparasitic drugs.

Isobolographic Analysis: This method is the gold standard for quantifying drug interactions, allowing for the determination of whether a combination is synergistic, additive, or antagonistic. mdpi.com Such analysis would be essential to identify the most effective combination ratios and partners for this compound.

Mechanistic Investigation of Synergy: Once a synergistic interaction is confirmed, further studies are needed to understand the underlying mechanism. For example, this compound might inhibit a resistance mechanism, such as a drug efflux pump, or target a parallel survival pathway, making the pathogen or cancer cell more vulnerable to the partner drug.

Advanced Preclinical Model Development for Efficacy Assessment

To bridge the gap between promising in vitro data and clinical efficacy, it is imperative to evaluate novel compounds in preclinical models that more accurately recapitulate human disease. Simple cell culture and conventional animal models often fail to predict clinical outcomes. Therefore, the future assessment of this compound and its analogues must incorporate advanced, more physiologically relevant models.

Key areas for development include:

Three-Dimensional (3D) Culture Systems: Compared to 2D monolayers, 3D models such as spheroids and organoids better mimic the complex cell-cell and cell-matrix interactions of a tumor microenvironment. acs.org Evaluating this compound in these systems would provide a more accurate assessment of its ability to penetrate tissue and exert its cytotoxic effects.

Genetically Engineered Mouse Models (GEMs): GEMs that develop spontaneous tumors in an immunocompetent setting are powerful tools for evaluating cancer therapeutics. cancer.gov Testing this compound in GEMs relevant to its spectrum of activity would offer insights into its efficacy against tumors within a native microenvironment and in the presence of a functional immune system.

Patient-Derived Xenografts (PDX): PDX models, created by implanting tumor tissue from a human patient into an immunodeficient mouse, are known to better retain the genetic and phenotypic heterogeneity of the original cancer. cancer.gov Assessing the efficacy of this compound across a panel of PDX models would help identify patient populations most likely to respond and could aid in biomarker discovery. For infectious diseases, models that better reflect the chronic stages of infection are critically needed, as many natural products have only been validated in acute infection models. researchgate.net

By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound, moving it from a natural product curiosity to a viable lead compound for next-generation medicines.

Q & A

Q. How to validate novel analytical techniques for characterizing this compound’s metabolites?

- Methodological Answer :